molecular formula C28H19N5O4 B12677326 Benzoic acid, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide CAS No. 132785-11-6

Benzoic acid, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide

Cat. No.: B12677326
CAS No.: 132785-11-6
M. Wt: 489.5 g/mol
InChI Key: JUVKSFSAQWLNJV-RDRPBHBLSA-N
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Description

Benzoic acid, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound that features a quinazolinone core, a nitrophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the reaction of anthranilic acid with formamide under high-temperature conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the quinazolinone intermediate using a mixture of concentrated nitric and sulfuric acids.

    Coupling with Benzoic Acid: The final step involves the coupling of the nitrophenyl-quinazolinone intermediate with benzoic acid hydrazide under reflux conditions in the presence of a suitable catalyst such as acetic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroquinazolinone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitroquinazolinone derivatives.

    Reduction: Aminoquinazolinone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the parent compound.

Scientific Research Applications

Benzoic acid, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death in rapidly dividing cancer cells.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-(4-aminophenyl)quinazolin-4(3H)-one share a similar core structure but differ in their functional groups.

    Nitrophenyl Derivatives: Compounds such as 2-nitroaniline have a similar nitrophenyl group but lack the quinazolinone core.

Uniqueness

Benzoic acid, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is unique due to its combination of a quinazolinone core, a nitrophenyl group, and a benzoic acid moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

132785-11-6

Molecular Formula

C28H19N5O4

Molecular Weight

489.5 g/mol

IUPAC Name

N-[(E)-[4-[2-(2-nitrophenyl)-4-oxoquinazolin-3-yl]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C28H19N5O4/c34-27(20-8-2-1-3-9-20)31-29-18-19-14-16-21(17-15-19)32-26(23-11-5-7-13-25(23)33(36)37)30-24-12-6-4-10-22(24)28(32)35/h1-18H,(H,31,34)/b29-18+

InChI Key

JUVKSFSAQWLNJV-RDRPBHBLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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